Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide structure
58-68-4 structure
Nom du produit:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
Numéro CAS:58-68-4
Le MF:C21H27N7O14P2-2
Mégawatts:663.425180000001
MDL:MFCD00171241
CID:368338
PubChem ID:439153

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Propriétés chimiques et physiques

Nom et identifiant

    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • dihydronicotinamide-adenine dinucleotide
    • Reduced nicotinamide-adenine dinucleotide
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
    • β- NADH
    • β-DPNH
    • Reduced nicotinamide-adenine dinucleotide (NADH)
    • Reduced nicotinamide-adenine dinucleotide
    • Reduced nicotinamide adenine diphosphate
    • Reduced diphosphopyridine nucleotide
    • Reduced codehydrogenase I
    • Nicotinamide-adenine dinucleotide, reduced
    • Nicotinamide adenine dinucleotide 2 (reduced form)
    • NADH
    • N 8129
    • ENADA
    • Dihydronicotinamide mononucleotide
    • Dihydronicotinamide adenine dinucleotide
    • Dihydrocozymase
    • Dihydrocodehydrogenase I
    • DPNH
    • Cozymase I, reduced
    • Coenzyme I, reduced
    • Codehydrogenase I, reduced
    • Codehydrase I, reduced
    • 1,4-Dihydronicotinamide adenine dinucleotide
    • Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
    • Coenzyme I, reduced
    • NAD-reduced
    • dihydrodiphosphopyridine nucleotide
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • nadh hydride
    • Codehydrogenase I, reduced
    • bmse000054
    • C00004
    • NADH
    • Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)
    • CHEBI:16908
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)
    • D0B8SV
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • SCHEMBL8187
    • CHEMBL1234616
    • nicotinamide adenine dinucleotide (reduced)
    • NADH [WHO-DD]
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • 4J24DQ0916
    • dihydronicotinamide adenine dinucleotide
    • Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • DB00157
    • Dihydrocozymase
    • Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • 1,4-Dihydronicotinamide adenine dinucleotide
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • DPNH
    • UNII-4J24DQ0916
    • 606-68-8
    • Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • NADH2
    • Nicotinaminde-Adenine-Dinucleotide
    • Q26987453
    • Reduced Nicotinamide Adenine Dinucleotide
    • beta-NADH
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • diphosphopyridine nucleotide reduced
    • C21H29N7O14P2
    • Nicotinamide adenine dinucleotide, reduced form
    • ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
    • Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)
    • b-NADH
    • Dihydronicotinamide mononucleotide
    • Nicotinamide-adenine dinucleotide, reduced
    • C21-H29-N7-O14-P2.2Na
    • C21-H29-N7-O14-P2
    • [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid
    • EINECS 200-393-0
    • b-dpnh
    • coenzyme-I
    • adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}
    • cent-dpnh
    • Codehydrase I, reduced
    • Reduced codehydrogenase I
    • Nicotinamide - adenine dinucleotide, reduced
    • beta-DPNH
    • BOPGDPNILDQYTO-NNYOXOHSSA-N
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide
    • Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • EN300-19742425
    • [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • 58-68-4
    • NADH+H+
    • NAD REDUCED FORM [MI]
    • [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
    • Dihydrocodehydrogenase I
    • Cozymase I, reduced
    • DTXSID30889320
    • GTPL4487
    • NAD reduced form
    • Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • ENADA
    • Diphosphopyridine nucleotide,reduced form
    • Reduced diphosphopyridine nucleotide
    • C21H29N7O14P2.2Na
    • Reduced nicotinamide adenine diphosphate
    • Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
    • Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
    • N 8129
    • Nicotinamide adenine dinucleotide (reduced form)
    • Reduced nicotinamide-adenine dinucleotide (NADH)
    • β-DPNH
    • β-NADH
    • ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid
    • NADH dianion
    • BRD-A84188517-304-01-1
    • Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • HY-113355
    • CS-0062281
    • MDL: MFCD00171241
    • Piscine à noyau: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
    • La clé Inchi: BOPGDPNILDQYTO-NNYOXOHSSA-N
    • Sourire: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Propriétés calculées

  • Qualité précise: 665.12477262g/mol
  • Masse isotopique unique: 665.12477262g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 19
  • Comptage des atomes lourds: 44
  • Nombre de liaisons rotatives: 11
  • Complexité: 1230
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 8
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -5.7
  • Surface topologique des pôles: 318Ų

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-19742425-0.05g
[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
58-68-4 95.0%
0.05g
$2755.0 2024-12-02

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1S:H2O, 16 h, 50°C
Référence
Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors
By Kulishova, Liliya et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Synthetic Routes 2

Conditions de réaction
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Référence
The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst
By Dong, Wenjin et al, Green Chemistry, 2020, 22(7), 2279-2287

Synthetic Routes 3

Conditions de réaction
1.1R:O2, C:9028-14-2, S:H2O, pH 9.5
Référence
Aerobic photobiocatalysis enabled by combining core-shell nanophotoreactors and native enzymes
By Wei, Wenxin et al, Journal of the American Chemical Society, 2022, 144(16), 7320-7326

Synthetic Routes 4

Conditions de réaction
1.1C:108120-95-2, S:H2O, 10 min, pH 7.4
Référence
Non-covalent metalation of carbon nitride for photocatalytic NADH regeneration and enzymatic CO2 reduction
By Zhang, Yuanyuan et al, Chemical Communications (Cambridge, 2022, 58(78), 10997-11000

Synthetic Routes 5

Conditions de réaction
1.1
Référence
Accelerated green process of 2,5-dimethylpyrazine prodn. from glucose by genetically modified Escherichia coli
By Xu, Jianzhong et al, ACS Synthetic Biology, 2020, 9(9), 2576-2587

Synthetic Routes 6

Conditions de réaction
1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt
Référence
Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysis
By Wang, Yuancheng et al, Journal of the American Chemical Society, 2020, 142(13), 5958-5963

Synthetic Routes 7

Conditions de réaction
1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
Référence
Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features
By Feldmann, Jonas et al, Chemistry - A European Journal, 2019, 25(17), 4379-4389

Synthetic Routes 8

Conditions de réaction
1.116 h, 95°C
Référence
Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors
By Kulishova, Liliya et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Synthetic Routes 9

Conditions de réaction
1.1R:N(CH2CH2OH)3, R:HCl, C:2353523-07-4, C:200212-13-1, S:H2O, rt, pH 8
Référence
Fully conjugated two-dimensional sp2-carbon covalent organic frameworks as artificial photosystem I with high efficiency
By Zhao, Yingjie et al, Angewandte Chemie, 2019, 58(16), 5376-5381

Synthetic Routes 10

Conditions de réaction
1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5
Référence
Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH Analogues
By Kim, Jinhyun et al, Angewandte Chemie, 2018, 57(42), 13825-13828

Synthetic Routes 11

Conditions de réaction
1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4
Référence
Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticles
By Katagiri, Takayuki and Amao, Yutaka, Sustainable Energy & Fuels, 2022, 6(10), 2581-2592

Synthetic Routes 12

Conditions de réaction
1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C
Référence
Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living Cells
By Dai, Nan et al, Chemistry - A European Journal, 2020, 26(20), 4489-4495

Synthetic Routes 13

Conditions de réaction
1.1R:H2, C:Pt, C:1317-61-9, S:H2O, 25°C, 10 atm, pH 7
Référence
Assessing the environmental performance of NADH regeneration methods: A cleaner process using recyclable Pt/Fe3O4 and hydrogen
By Saba, Tony et al, Catalysis Today, 2020, 339, 281-288

Synthetic Routes 14

Conditions de réaction
1.1R:Et3N, R:NaH2PO4, C:2738613-29-9, S:MeCN, S:H2O, 50°C
Référence
Pyrimidoquinxoalinophenanthroline opens next chapter in design of bridging ligands for artificial photosynthesis
By Brueckmann, Jannik et al, ChemRxiv, 2021, From ChemRxiv, 1-19

Synthetic Routes 15

Conditions de réaction
1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH
Référence
Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by Formate
By Chrzanowska, Marta et al, Inorganic Chemistry, 2020, 59(20), 14944-14953

Synthetic Routes 16

Conditions de réaction
1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10
Référence
NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2
By Saba, Tony et al, ACS Catalysis, 2021, 11(1), 283-289

Synthetic Routes 17

Conditions de réaction
1.1S:H2O, pH 7
Référence
Enzymatic electrosynthesis of glycine from CO2 and NH3
By Wu, Ranran et al, Angewandte Chemie, 2023, 62(14), e202218387

Synthetic Routes 18

Conditions de réaction
1.1R:HCl, S:H2O, 2 h, rt
Référence
Modular engineering strategy to redirect electron flux into the electron-transfer chain for enhancing extracellular electron transfer in Shewanella oneidensis
By Ding, Qinran et al, ACS Synthetic Biology, 2023, 12(2), 471-481

Synthetic Routes 19

Conditions de réaction
1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt
Référence
Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor Regeneration
By Yang, Dong et al, ACS Catalysis, 2019, 9(12), 11492-11501

Synthetic Routes 20

Conditions de réaction
1.1C:2241650-40-6, S:H2O, 1 h, pH 7
Référence
Porphyrin/SiO2/Cp*Rh(bpy)Cl Hybrid Nanoparticles Mimicking Chloroplast with Enhanced Electronic Energy Transfer for Biocatalyzed Artificial Photosynthesis
By Ji, Xiaoyuan et al, Advanced Functional Materials, 2018, 28(9), n/a

Synthetic Routes 21

Conditions de réaction
1.1R:R:(L)-Ascorbic acid, C:22843-73-8, C:143334-20-7
Référence
Solar Light Responsive Graphitic Carbon Nitride Coupled Porphyrin Photocatalyst that Uses for Solar Fine Chemical Production
By Mishra, Shaifali et al, Photochemistry and Photobiology, 2023, 99(4), 1080-1091

Synthetic Routes 22

Conditions de réaction
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Référence
Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations
By Singh, Pooja et al, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Synthetic Routes 23

Conditions de réaction
1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4
Référence
Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticles
By Katagiri, Takayuki and Amao, Yutaka, New Journal of Chemistry, 2021, 45(35), 15748-15752

Synthetic Routes 24

Conditions de réaction
1.1R:H2, C:Pt, S:H2O, 37°C, 1 atm, pH 8.7
Référence
Chemoselective NADH Regeneration: the Synergy Effect of TiOx and Pt in NAD+ Hydrogenation
By Wang, Maodi et al, ACS Sustainable Chemistry & Engineering, 2021, 9(18), 6499-6506

Synthetic Routes 25

Conditions de réaction
1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4
Référence
N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+
By Stringer, Tameryn et al, Dalton Transactions, 2019, 48(35), 13143-13148

Synthetic Routes 26

Conditions de réaction
1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25
Référence
Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1)
By Noshi, Mohammad N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4

Synthetic Routes 27

Conditions de réaction
1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7
1.215 min
Référence
A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separation
By Meng, Jialin et al, Catalysis Science & Technology, 2019, 9(8), 1911-1921

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products

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